Cas no 501902-23-4 (3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine)
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1976438
- 3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine
- 501902-23-4
- 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine
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- Inchi: 1S/C10H9ClN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3
- InChI Key: OCMJLEJGOAJGEC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=CC=1C1C=C(N)ON=1
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52Ų
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine Pricemore >>
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| Enamine | EN300-1976438-0.05g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1976438-0.1g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
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| Enamine | EN300-1976438-0.25g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1976438-0.5g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1976438-1.0g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1976438-2.5g |
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501902-23-4 | 2.5g |
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| Enamine | EN300-1976438-5.0g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1976438-10.0g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1976438-1g |
3-(2-chloro-5-methylphenyl)-1,2-oxazol-5-amine |
501902-23-4 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1976438-5g |
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501902-23-4 | 5g |
$2028.0 | 2023-09-16 |
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine: A Comprehensive Overview
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine (CAS No. 501902-23-4) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine.
Chemical Structure and Properties
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine is a substituted oxazole derivative with a molecular formula of C10H10ClN2O. The compound features a 1,2-oxazole ring fused to a 2-chloro-5-methylphenyl group, which imparts specific chemical and physical properties. The presence of the chlorine and methyl substituents on the phenyl ring enhances the compound's lipophilicity and stability. These properties make 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-methylbenzaldoxime with an appropriate amine in the presence of a coupling agent. Another approach involves the cyclization of 2-chloro-5-methylbenzaldehyde with hydroxylamine hydrochloride followed by amination. These synthetic pathways have been optimized to yield high purity and yield of the target compound. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine.
Biological Activities and Applications
3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine has shown promising biological activities that make it a valuable lead compound in drug discovery. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, it has been reported to exhibit potent anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine has shown promise in neurodegenerative disease models due to its ability to modulate neurotransmitter systems.
In the field of oncology, 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amine has been investigated for its antiproliferative effects on cancer cells. Research has shown that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. These findings suggest that 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amines could be further developed as potential anticancer agents.
Clinical Trials and Future Prospects
The promising preclinical results of 3-(2-Chloro-5-methylphenyl)-1,2-oxazol-5-amines have led to increased interest in advancing these compounds into clinical trials. Several pharmaceutical companies are currently evaluating the safety and efficacy of these compounds in Phase I and II clinical trials for various indications such as inflammatory diseases and cancer. The results from these trials will provide valuable insights into the therapeutic potential of 3-(2-Chloro-5-methylphenyl)-1,2-oxazol--amines in human patients.
Safety Considerations and Regulatory Status
The safety profile of 3-(2-Chloro--methylphenyl)-1,-oxazol--amine is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), ongoing safety monitoring is essential to ensure its safe use in clinical settings.-methylphenyl)-1,-oxazol--amine is currently classified as a research chemical and is not approved for human use by regulatory agencies such as the FDA or EMA. However,-methylphenyl)-1,-oxazol--amines are being actively studied for their potential therapeutic applications.-methylphenyl)-1,-oxazol--amines continue to show promise across multiple therapeutic areas,-methylphenyl)-1,-oxazol--amines are likely to play an increasingly important role in drug discovery and development efforts.-methylphenyl)-1,-oxazol--amines represent a class of compounds with significant potential for addressing unmet medical needs.
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